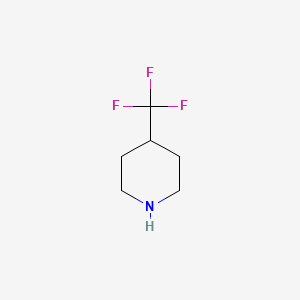

4-(Trifluoromethyl)piperidine

Übersicht

Beschreibung

4-(Trifluoromethyl)piperidine is an organic compound with the molecular formula C6H10F3N. It is a piperidine derivative where a trifluoromethyl group is attached to the fourth carbon of the piperidine ring. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications .

Synthetic Routes and Reaction Conditions:

Hydrogenation Reduction Method: One common method involves the hydrogenation reduction of 4-(trifluoromethyl)pyridine.

Purification: After the reaction, the mixture is filtered to remove the catalyst, and the filtrate is concentrated by distillation to remove solvents like ethanol.

Industrial Production Methods: Industrial production methods often follow similar synthetic routes but are optimized for large-scale production. This includes using more efficient catalysts and reaction conditions to maximize yield and purity while minimizing costs and environmental impact .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced using hydrogenation methods, as mentioned in the preparation methods.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Hydrogen gas, palladium-carbon, Raney nickel.

Substitution: Various nucleophiles depending on the desired product.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxidized derivatives, while substitution can produce a wide range of functionalized piperidine derivatives .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Pharmaceutical Applications :

4-(Trifluoromethyl)piperidine is utilized in the synthesis of various pharmaceutical compounds due to its ability to modify the pharmacokinetic properties of drugs. Its trifluoromethyl group enhances lipophilicity and metabolic stability, making it valuable in drug design.

- Antibacterial and Antiviral Agents : Research has demonstrated that derivatives of this compound exhibit significant antibacterial and antiviral activities. For instance, compounds derived from this piperidine have shown efficacy against various bacterial strains and viruses, indicating potential for development into therapeutic agents .

- Analgesics and Anticancer Drugs : The compound has been explored for its analgesic properties and as a precursor in the synthesis of anticancer drugs. Several studies report that modifications to the piperidine structure can lead to compounds with enhanced activity against cancer cells .

Agrochemicals

This compound is also employed in the synthesis of agrochemicals, particularly pesticides. The trifluoromethyl group contributes to the biological activity of these compounds, improving their effectiveness as herbicides and insecticides.

- Pesticide Development : The compound's derivatives have been used to create new classes of pesticides that target specific pests while minimizing environmental impact. The incorporation of trifluoromethyl groups has been linked to increased potency and selectivity .

Material Science

In material science, this compound serves as a building block for developing advanced materials with unique properties.

- Polymer Synthesis : It is used in synthesizing polymers that exhibit enhanced thermal stability and chemical resistance. These polymers find applications in coatings, adhesives, and sealants .

Synthesis Pathways

The synthesis of this compound can be achieved through various methods:

- From Enamines : A notable method involves treating δ-lactams with trichloroborane in the presence of trifluoromethyl bromide to yield enamines, which can be further reduced to produce the desired piperidine derivatives .

- From Tetrahydropyridines : Another approach includes hydrogenation reactions that convert tetrahydropyridines into functionalized piperidines, showcasing a versatile route for synthesizing various derivatives with potential biological activity .

Case Studies

- Antibacterial Activity Study : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited potent antibacterial activity against Staphylococcus aureus strains. The study highlighted structure-activity relationships that inform further drug design .

- Pesticide Efficacy Evaluation : Research conducted on novel pesticide formulations containing this compound derivatives showed effective control over agricultural pests while maintaining low toxicity to non-target organisms. This work emphasizes the compound's utility in sustainable agriculture practices .

Wirkmechanismus

The mechanism of action of 4-(Trifluoromethyl)piperidine varies depending on its application. In medicinal chemistry, it often acts by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. For example, it can act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access . The trifluoromethyl group enhances the compound’s binding affinity and selectivity due to its strong electron-withdrawing properties .

Vergleich Mit ähnlichen Verbindungen

- 4-(Trifluoromethyl)pyridine

- 3-(Trifluoromethyl)piperidine

- 4,4-Difluoropiperidine

- Hexamethyleneimine

Comparison: 4-(Trifluoromethyl)piperidine is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. Compared to its analogs, it often exhibits higher stability, increased lipophilicity, and enhanced biological activity . These properties make it particularly valuable in drug development and other high-precision applications .

Biologische Aktivität

4-(Trifluoromethyl)piperidine is a fluorinated derivative of piperidine, which has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl group enhances lipophilicity and metabolic stability, making this compound a candidate for various therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

- Chemical Formula : C6H10F3N

- Molecular Weight : 155.15 g/mol

- CAS Number : 136469-78-0

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its analogs and derivatives. The following sections detail specific areas of interest.

Antimicrobial Activity

Research indicates that compounds containing the piperidine scaffold, including those with trifluoromethyl substitutions, exhibit significant antimicrobial properties. For instance, studies have shown that piperidinol derivatives demonstrate notable anti-tuberculosis activity with minimum inhibitory concentrations (MICs) ranging from 1.4 to 18.8 μg/mL. The most active compounds were found to possess both chloro and trifluoromethyl groups, highlighting the importance of these substituents in enhancing biological efficacy .

| Compound | MIC (μg/mL) | Structural Features |

|---|---|---|

| 4b | 1.4 | R stereochemistry, chloro substitution |

| 4m | 1.7 | S stereochemistry, trifluoromethyl group |

Neurological Effects

In addition to antimicrobial properties, derivatives of this compound have been explored for their effects on the central nervous system (CNS). Some studies suggest that these compounds may act as mu-opioid receptor agonists, which could have implications for pain management and addiction treatment. The structural similarity to known CNS-active drugs such as haloperidol suggests potential therapeutic applications .

Structure-Activity Relationship (SAR)

The SAR analysis of piperidine derivatives indicates that modifications at specific positions significantly influence biological activity. The presence of electron-withdrawing groups like trifluoromethyl at the para position enhances potency against various targets. Notably, studies have shown that the introduction of different substituents can lead to varying degrees of activity against tuberculosis and other pathogens .

Key Findings from SAR Studies:

- Trifluoromethyl Group : Increases lipophilicity and may enhance cell membrane permeability.

- Chloro Substituents : Essential for maintaining antimicrobial activity.

- Stereochemistry : Variations in stereochemistry can lead to significant differences in biological activity.

Case Studies

Several case studies highlight the efficacy of this compound derivatives:

- Anti-Tuberculosis Activity :

- CNS Activity :

- RBP4 Antagonism :

Analyse Chemischer Reaktionen

Alkylation and Acylation Reactions

The secondary amine in 4-(trifluoromethyl)piperidine participates in alkylation and acylation reactions, forming derivatives with modified biological and chemical properties.

-

Alkylation :

Reaction with methyl iodide in the presence of a base (e.g., K₂CO₃) yields N-methyl-4-(trifluoromethyl)piperidine. Similar reactions with bulkier alkyl halides proceed with steric hindrance, reducing yields . -

Acylation :

Treatment with acetyl chloride in dichloromethane forms N-acetyl-4-(trifluoromethyl)piperidine. This reaction is typically conducted under anhydrous conditions to avoid hydrolysis .

| Reaction Type | Reagents/Conditions | Major Product | Yield (%) | Reference |

|---|---|---|---|---|

| Alkylation | CH₃I, K₂CO₃, THF | N-Methyl derivative | 75 | |

| Acylation | AcCl, Et₃N, CH₂Cl₂ | N-Acetyl derivative | 82 |

Oxidation Reactions

The amine group undergoes oxidation to form N-oxides, which are useful intermediates in medicinal chemistry.

- Formation of N-Oxide :

Using hydrogen peroxide (H₂O₂) in acetic acid, this compound is oxidized to its N-oxide. The reaction proceeds via a radical mechanism, with the CF₃ group stabilizing intermediates .

| Oxidizing Agent | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| H₂O₂, AcOH | 60°C, 6h | N-Oxide | 65 |

Salt Formation

The basic amine reacts with acids to form stable salts, enhancing solubility for pharmaceutical applications.

- Hydrochloride Salt :

Treatment with HCl gas in diethyl ether yields this compound hydrochloride, a common form used in drug development .

| Acid | Conditions | Product | Solubility (mg/mL) | Reference |

|---|---|---|---|---|

| HCl | Et₂O, 0°C | Hydrochloride salt | 120 (H₂O) |

Nucleophilic Substitution and Cyclization

The CF₃ group directs regioselectivity in nucleophilic reactions. For example:

- Iminium Ion Formation :

Under oxidative conditions (e.g., BPO/NaBF₄), this compound forms iminium intermediates, which react with nucleophiles like TMSCF₃ to yield trifluoromethylated dihydropyridines .

| Substrate | Reagents | Product | Mechanism | Reference |

|---|---|---|---|---|

| Piperidine | BPO, TMSCF₃ | Dihydropyridine | Iminium cyclization |

Role in Multi-Component Reactions

The compound participates in domino reactions to form complex heterocycles.

- Five-Component Synthesis :

Reacting with aldehydes, malononitrile, and aryl amines under acidic conditions yields ethyl 5,5-dicyano-4,6-diaryl-2-hydroxy-2-(trifluoromethyl)piperidine-3-carboxylates .

| Components | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Aldehyde, malononitrile, NH₄OAc | EtOH, reflux | Polyfunctional piperidine | 58–72 |

Comparative Reactivity

The CF₃ group significantly alters reactivity compared to non-fluorinated piperidines:

| Feature | This compound | Piperidine (Parent) |

|---|---|---|

| Basicity (pKₐ) | ~7.1 (weaker base) | ~11.2 |

| Electrophilic Substitution | Deactivated due to CF₃ | Moderate activity |

| Thermal Stability | Enhanced (decomposes at 220°C) | Decomposes at 180°C |

Mechanistic Insights

Q & A

Basic Research Questions

Q. What are common synthetic routes for 4-(trifluoromethyl)piperidine, and how are intermediates characterized?

- Methodology :

- Enantioselective synthesis : Use iridium-catalyzed hydrogenation of trifluoromethyl-substituted pyridinium hydrochlorides to produce chiral piperidines .

- Intermediate characterization : Employ NMR (¹H/¹³C) to confirm regiochemistry, HPLC for purity (>94% in some cases), and mass spectrometry for molecular weight validation. For example, analogs like 4-[4-chloro-3-(trifluoromethyl)phenyl]-4-piperidinol derivatives are characterized by melting points (e.g., 137–139°C) and solubility profiles (e.g., DMSO, ethanol) .

- Example workflow :

Prepare trifluoromethyl-substituted pyridine precursors.

Catalyze hydrogenation under inert conditions.

Purify via column chromatography (e.g., C18 column, MeOH:H₂O solvent system).

Validate structure via spectroscopic and chromatographic methods.

Q. How can researchers analyze the purity and stability of this compound derivatives?

- Methodology :

- Purity analysis : Use reverse-phase HPLC (e.g., HYPERSIL GOLD C18 column, UV detection at 254 nm) to confirm ≥95% purity .

- Stability testing : Conduct accelerated degradation studies under acidic/basic/oxidative conditions. Monitor via LC-MS for decomposition products. For example, analogs with hydroxy groups (e.g., 4-hydroxy-1-piperidinyl derivatives) show stability in polar solvents but may degrade under strong acids .

- Key parameters :

| Parameter | Method | Example Data |

|---|---|---|

| Melting Point | Differential Scanning Calorimetry | 285±2°C |

| Solubility | Gravimetric analysis | Soluble in MeOH, DMSO |

| Optical Activity | Polarimetry | [α]²²/D = -14.4° (MeOH) |

Q. What role does the trifluoromethyl group play in modulating biological activity?

- Methodology :

- Electron-withdrawing effects : The CF₃ group enhances metabolic stability and lipophilicity, improving blood-brain barrier penetration in CNS-targeted compounds .

- SAR studies : Compare analogs with/without CF₃. For example, this compound derivatives show higher affinity for DPAGT1 (a glycosylation enzyme) than non-fluorinated counterparts .

- Experimental design :

Synthesize CF₃ and non-CF₃ analogs.

Test in vitro enzyme inhibition (e.g., IC₃₀ assays).

Corrogate activity with logP and electronic parameters (Hammett constants).

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the design of this compound-based therapeutics?

- Methodology :

- Scaffold diversification : Introduce substituents at the piperidine nitrogen or aryl rings. For example, 4-chloro-3-(trifluoromethyl)phenyl analogs exhibit cytostatic activity due to steric and electronic complementarity with target enzymes .

- Docking studies : Use software like AutoDock Vina to predict binding modes. Analogs with 4-(trifluoromethyl)phenoxy groups achieve docking scores >-8.5 kcal/mol for DPAGT1 .

- Key SAR findings :

| Substituent | Biological Activity | Reference |

|---|---|---|

| 2-Naphthylacetyl | Analgesic (IC₅₀ = 12 nM) | |

| Adamantyl | Enhanced metabolic stability |

Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives?

- Methodology :

- Meta-analysis : Compare datasets across studies using tools like RevMan to identify outliers. For example, discrepancies in IC₅₀ values may arise from assay conditions (e.g., pH, co-solvents) .

- Experimental replication : Standardize protocols (e.g., fixed ATP concentration in kinase assays).

- Case study : Conflicting cytotoxicity data for this compound hydrochlorides may stem from impurity profiles (e.g., residual Pd in catalytic synthesis) .

Q. How can enantioselective synthesis improve the therapeutic profile of this compound derivatives?

- Methodology :

- Chiral resolution : Use chiral stationary phases (e.g., CHIRALPAK IA) to separate enantiomers. The (S)-enantiomer of 2-(trifluoromethyl)piperidine shows higher target selectivity than the (R)-form .

- Pharmacokinetic profiling : Compare enantiomers in rodent models for AUC and half-life differences.

Q. What computational tools predict the metabolic fate of this compound derivatives?

- Methodology :

Eigenschaften

IUPAC Name |

4-(trifluoromethyl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10F3N/c7-6(8,9)5-1-3-10-4-2-5/h5,10H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDRQUUWCJTYHCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20215917 | |

| Record name | 4-Trifluoromethylpiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20215917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

657-36-3 | |

| Record name | 4-(Trifluoromethyl)piperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=657-36-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Trifluoromethylpiperidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000657363 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Trifluoromethylpiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20215917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Trifluoromethyl)piperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.